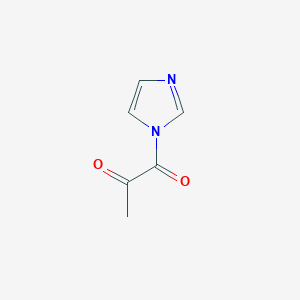
1-(1H-Imidazol-1-yl)propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-1-yl)propane-1,2-dione is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as glycine, an amino acid that acts as a neurotransmitter in the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-1-yl)propane-1,2-dione is not fully understood. However, it is believed to act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(1H-Imidazol-1-yl)propane-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It also reduces the levels of inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1H-Imidazol-1-yl)propane-1,2-dione in lab experiments is its low toxicity and high water solubility. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations is its low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(1H-Imidazol-1-yl)propane-1,2-dione. One of the directions is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective delivery methods that can increase its bioavailability.
Conclusion:
In conclusion, 1-(1H-Imidazol-1-yl)propane-1,2-dione is a promising compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, high water solubility, and neuroprotective, anti-inflammatory, and anti-cancer properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
1-(1H-Imidazol-1-yl)propane-1,2-dione can be synthesized by reacting glycine with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-1-yl)propane-1,2-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a neuroprotective effect in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propiedades
Número CAS |
103808-36-2 |
|---|---|
Nombre del producto |
1-(1H-Imidazol-1-yl)propane-1,2-dione |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
Clave InChI |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
SMILES canónico |
CC(=O)C(=O)N1C=CN=C1 |
Sinónimos |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



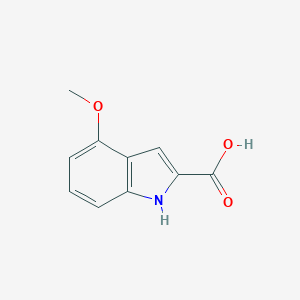
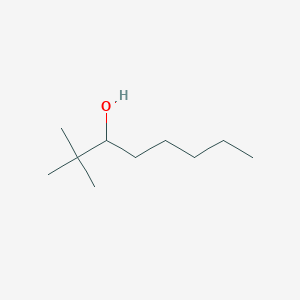
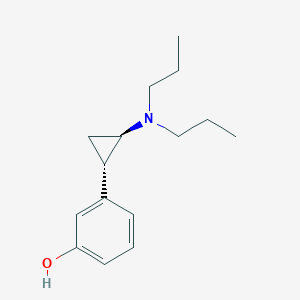
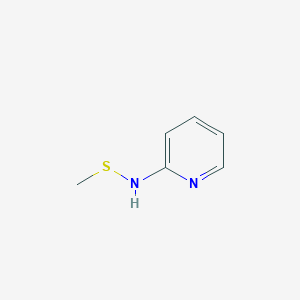
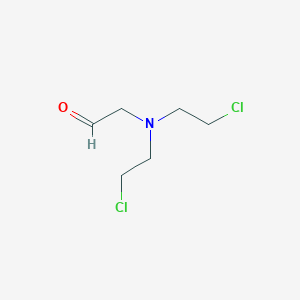
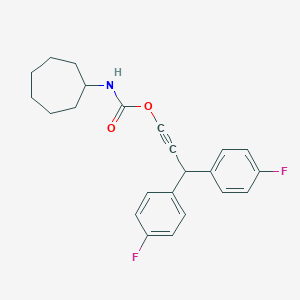
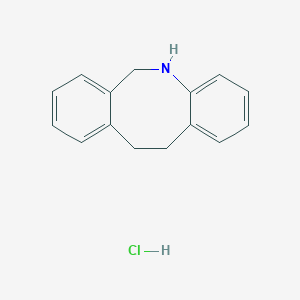
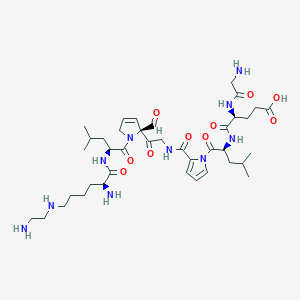
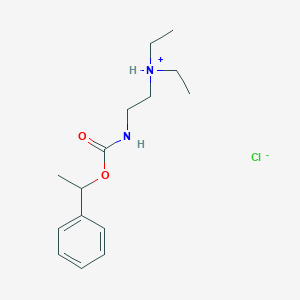
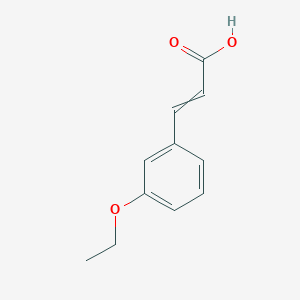
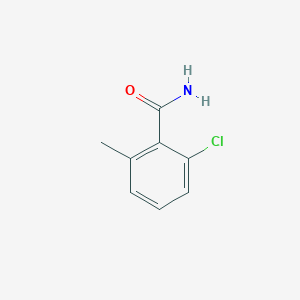
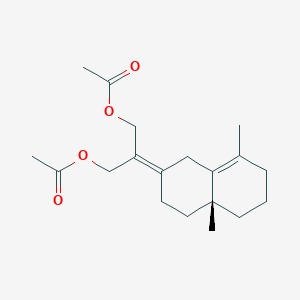

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)